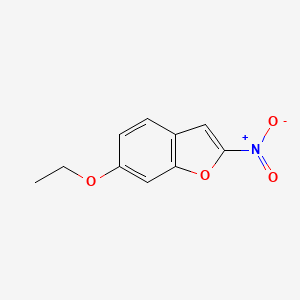

6-Ethoxy-2-nitrobenzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethoxy-2-nitrobenzofuran is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Applications

6-Ethoxy-2-nitrobenzofuran serves as a versatile building block in the synthesis of various polycyclic compounds. Recent studies have highlighted its role in dearomative cyclization reactions, which are crucial for constructing complex molecular frameworks.

Dearomative Cyclization Reactions

A notable application involves the dearomative (3 + 2) cycloaddition with para-quinamines, leading to the formation of benzofuro[3,2-b]indol-3-one derivatives. This reaction has been shown to proceed efficiently under mild conditions, yielding products with high diastereoselectivity (up to 98%) . The ability to create structurally diverse polycyclic compounds from this compound underscores its importance in synthetic organic chemistry.

Table 1: Summary of Cycloaddition Reactions Involving this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| (3 + 2) Cycloaddition | Para-quinamines | Benzofuro[3,2-b]indol-3-one | Up to 98% |

| (4 + 2) Cycloaddition | N-Alkoxyacrylamides | Benzofuropyridinones | 61-87% |

| Oxygen Nucleophile | Epoxybutenes | Tetrahydrofurobenzofurans | Varies |

The biological properties of this compound and its derivatives have been extensively studied, revealing promising pharmacological activities.

Anticancer Properties

Benzofuran derivatives, including those derived from this compound, have demonstrated significant anticancer activity. For instance, compounds synthesized from this framework have shown inhibitory effects against various cancer cell lines, including:

- GI50 values for compounds derived from benzofurans:

- ACHN: 2.74 mM

- HCT15: 2.37 mM

- MDA-MB-231: 2.20 mM

These findings suggest that modifications on the benzofuran core can enhance anticancer efficacy .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound ID | Cell Line | GI50 (mM) | Activity Level |

|---|---|---|---|

| 35 | ACHN | 2.74 | Significant |

| 35 | HCT15 | 2.37 | Significant |

| 35 | MDA-MB-231 | 2.20 | Significant |

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives exhibit antimicrobial activity against various bacterial strains. For example, compounds derived from this class showed promising results against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Benzofuran Derivatives

| Compound ID | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 40c | S. aureus | 23 |

| 41a | K. pneumoniae | ~24 |

化学反応の分析

1.1. Electrophilic Substitution Reactions

The ethoxy group at C6 directs electrophilic attacks to the C5 and C7 positions due to its +M (mesomeric) effect. Common reactions include:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding 5-nitro-6-ethoxy-2-nitrobenzofuran .

-

Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo-6-ethoxy-2-nitrobenzofuran (75% yield) .

1.2. Cycloaddition Reactions

2-Nitrobenzofurans participate in dearomative (3 + 2) cycloadditions. For example:

-

Reaction with para-quinamines under mild basic conditions forms benzofuro[3,2-b]indol-3-ones (up to 98% yield) .

-

Diastereoselectivity exceeds 20:1 due to stereoelectronic control during intermediate formation .

1.3. Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-amino-6-ethoxybenzofuran. This product serves as a precursor for bioactive molecules .

3.1. Cycloaddition Pathway

The reaction proceeds via:

-

Nucleophilic attack : para-quinamine’s amine attacks C3 of 2-nitrobenzofuran, forming an aza-Michael adduct.

-

Dearomatization : Loss of aromaticity generates a dihydrobenzofuran intermediate.

-

Intramolecular cyclization : Michael addition closes the indole ring, yielding the polycyclic product .

3.2. Substituent Effects

-

Electron-withdrawing groups (e.g., NO₂) at C2 enhance reactivity in cycloadditions by polarizing the benzofuran ring .

-

Ethoxy at C6 stabilizes intermediates through resonance, improving yields in substitution reactions .

Table 2: Substituent Effects on Reaction Outcomes

| Substituent Position | Reaction Rate (vs. H) | Major Product |

|---|---|---|

| C6-ethoxy | 1.5× faster | 5-Substituted derivatives |

| C5-nitro | 0.8× slower | 7-Substituted derivatives |

特性

CAS番号 |

67073-93-2 |

|---|---|

分子式 |

C10H9NO4 |

分子量 |

207.18 g/mol |

IUPAC名 |

6-ethoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C10H9NO4/c1-2-14-8-4-3-7-5-10(11(12)13)15-9(7)6-8/h3-6H,2H2,1H3 |

InChIキー |

QJSDELSYYAAUMT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)C=C(O2)[N+](=O)[O-] |

正規SMILES |

CCOC1=CC2=C(C=C1)C=C(O2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。